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Compound of Interest

Compound Name: 2-(4-Aminopyridin-2-yl)acetonitrile

CAS No.: 415912-70-8

Cat. No.: B1343048

Get Quote

2-(4-Aminopyridin-2-yl)acetonitrile is a substituted aminopyridine that serves as a valuable

starting material and intermediate in organic synthesis. Its structure uniquely combines three

key functional groups: a basic aminopyridine ring, a reactive nitrile group, and an active

methylene bridge. This trifecta of functionality makes it an attractive scaffold for generating

diverse molecular libraries.

The aminopyridine core is a well-established "privileged structure" in medicinal chemistry,

found in numerous biologically active compounds.[1] The addition of the cyanomethyl group at

the 2-position provides a versatile handle for further chemical modification, enabling the

exploration of novel chemical space in the pursuit of potent and selective therapeutic agents.

This guide aims to be a self-validating resource, explaining not just the "what" but the "why"

behind the compound's properties and handling.

Core Chemical and Physical Properties
A precise understanding of a compound's fundamental properties is critical for its effective use

in research and development. The key identifiers and physical data for 2-(4-Aminopyridin-2-
yl)acetonitrile are summarized below.
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Property Value Source(s)

IUPAC Name
2-(4-Aminopyridin-2-

yl)acetonitrile
N/A (Standard Nomenclature)

CAS Number 415912-70-8 [2]

Molecular Formula C₇H₇N₃ [2]

Molecular Weight 133.15 g/mol [2]

SMILES Code N#CCC1=NC=CC(N)=C1 [2]

Appearance
Not explicitly stated; likely a

solid at room temperature.
Inferred from structure

Storage Conditions
Keep in dark place, inert

atmosphere, 2-8°C
[2]

Synthesis and Mechanistic Considerations
While specific, peer-reviewed syntheses for 2-(4-Aminopyridin-2-yl)acetonitrile are not

abundant in readily available literature, a chemically sound route can be proposed based on

established pyridine chemistry. A logical and efficient approach involves the nucleophilic

substitution of a suitable precursor, such as 2-(4-amino-2-chloromethyl-pyridine), with a

cyanide salt.

The causality for this choice rests on the high reactivity of benzylic-type halides and the potent

nucleophilicity of the cyanide ion. The 4-amino group increases the electron density of the

pyridine ring, which can influence reactivity, but the primary reaction site is the exocyclic

chloromethyl group.

Proposed Synthetic Workflow Diagram
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Step 1: Chlorination

Step 2: Cyanation (Sₙ2)

(4-Amino-pyridin-2-yl)-methanol

SOCl₂ or (COCl)₂
DCM, 0°C to RT

2-Chloromethyl-4-amino-pyridine
(Intermediate)

2-Chloromethyl-4-amino-pyridine
(from Step 1)

Purify or use in situ

NaCN or KCN
Solvent: DMSO or Acetonitrile

RT to 50°C

2-(4-Aminopyridin-2-yl)acetonitrile

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.
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Detailed Experimental Protocol (Hypothetical)
This protocol is a self-validating system based on standard organic synthesis techniques for

analogous transformations.[3]

Step 1: Synthesis of 2-Chloromethyl-4-amino-pyridine (Intermediate)

System Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add (4-Amino-pyridin-2-yl)-methanol (1.0 eq)

and anhydrous Dichloromethane (DCM, approx. 10 mL per 1 g of starting material).

Cooling: Cool the resulting suspension to 0°C in an ice bath.

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise via the dropping

funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. Causality:

This slow addition controls the exothermic reaction and prevents side-product formation.

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm

to room temperature. Stir for 4-6 hours, monitoring progress by TLC (Thin Layer

Chromatography).

Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated

sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Extract the aqueous layer

with DCM (3x).

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure to yield the crude intermediate, which can be used

directly or purified by column chromatography.

Step 2: Synthesis of 2-(4-Aminopyridin-2-yl)acetonitrile

System Setup: To a clean, dry round-bottom flask, add the crude 2-Chloromethyl-4-amino-

pyridine (1.0 eq) and a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or

Acetonitrile.[4]

Reagent Addition: Add sodium cyanide (NaCN, 1.5 eq) portion-wise. CAUTION: Cyanide

salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
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Reaction: Heat the mixture to 40-50°C and stir for 8-12 hours, monitoring by TLC. Causality:

Gentle heating accelerates the Sₙ2 reaction without promoting decomposition.

Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the

product with a suitable organic solvent like ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and

concentrate. Purify the crude product by silica gel column chromatography, potentially using

a solvent system containing a small amount of triethylamine to prevent streaking on the

acidic silica.[5]

Spectroscopic Characterization (Predicted)
While a specific published spectrum is not available, the structure of 2-(4-Aminopyridin-2-
yl)acetonitrile allows for a reliable prediction of its key spectroscopic features.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons on the pyridine ring, a characteristic singlet for the methylene protons, and a broad

signal for the amine protons.[6][7]

~8.0-8.2 ppm: Doublet, 1H (proton at C6, adjacent to the ring nitrogen).

~6.5-6.7 ppm: Doublet, 1H (proton at C5).

~6.3-6.5 ppm: Singlet or narrow doublet, 1H (proton at C3).

~5.5-6.0 ppm: Broad singlet, 2H (NH₂ protons, exchangeable with D₂O).

~3.8-4.0 ppm: Singlet, 2H (CH₂ protons of the acetonitrile group).

¹³C NMR: The carbon spectrum will show seven distinct signals corresponding to the seven

carbon atoms in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by vibrations from its key

functional groups.[8]

3450-3300 cm⁻¹: Two distinct bands (asymmetric and symmetric stretching) for the

primary amine (N-H).
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~2250 cm⁻¹: A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch.

1650-1580 cm⁻¹: Strong absorptions corresponding to C=C and C=N stretching within the

pyridine ring.

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 133.15.

Reactivity, Stability, and Handling
The chemical behavior of this molecule is dictated by its three functional groups.

Amino Group: The primary aromatic amine at the C4 position is a nucleophilic center and a

base. It can undergo typical amine reactions such as acylation, alkylation, and diazotization.

Nitrile Group: The nitrile is a versatile functional group that can be:

Hydrolyzed to a carboxylic acid under acidic or basic conditions.

Reduced to a primary amine using reducing agents like LiAlH₄ or catalytic hydrogenation.

Reacted with organometallic reagents to form ketones.

Methylene Bridge: The CH₂ group is activated by the adjacent pyridine ring and the electron-

withdrawing nitrile group, making its protons acidic. This allows for potential deprotonation

and subsequent alkylation or condensation reactions.[9]

Safety and Handling
As with any laboratory chemical, proper safety protocols are paramount.

Hazards: This compound is classified as causing skin and eye irritation and may cause

respiratory irritation.[2][10] Related aminopyridine compounds can be toxic if swallowed or

absorbed through the skin.[11][12]

Precautions:

Handle in a well-ventilated chemical fume hood.[12]
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.[10][13]

Avoid breathing dust, fumes, or vapors.[10]

Wash hands thoroughly after handling.[12]

Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert

atmosphere, as recommended.[2]

Role in Drug Discovery and Development
2-(4-Aminopyridin-2-yl)acetonitrile is not just a chemical curiosity; it is a key building block

for creating libraries of compounds aimed at various biological targets. The aminopyridine

scaffold is known to interact with a wide range of enzymes, particularly kinases and reductases.

For instance, substituted 2,4-diaminopyrimidines, which can be synthesized from precursors

like aminopyridines, are known inhibitors of dihydrofolate reductase (DHFR), a critical enzyme

in DNA synthesis.[14] This makes DHFR a target for antibacterial and anticancer therapies.[14]

The versatility of the nitrile and amino groups allows for the systematic modification of the core

structure to optimize binding affinity, selectivity, and pharmacokinetic properties.

Potential Drug Discovery Workflow

Discovery Phase Optimization Phase

2-(4-Aminopyridin-2-yl)acetonitrile
(Core Scaffold)

Library Synthesis
(e.g., Amide Coupling, Nitrile Reduction)

High-Throughput Screening
(e.g., Kinase, DHFR assays) Hit IdentificationIdentified 'Hits' Structure-Activity Relationship (SAR)

Lead Optimization Preclinical Candidate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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